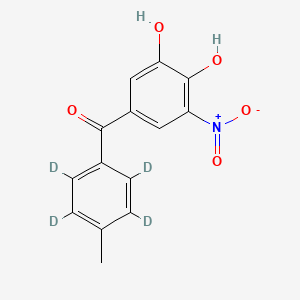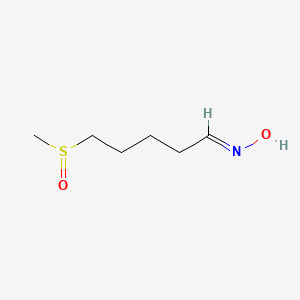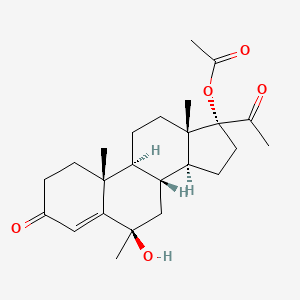
Methazolamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methazolamide-d3 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of methazolamide due to its stable isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methazolamide-d3 involves several steps starting from 5-amino-2-mercapto-1,3,4-thiadiazole. The process includes condensation, acetylation, methylation, oxidation, and amination reactions. A key step involves the use of sodium hypochlorite in the oxidation and amination reactions, with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes refining the crude product to obtain a highly pure form of this compound. The process is designed to be cost-effective, safe, and efficient, reducing the need for special equipment .
Análisis De Reacciones Químicas
Types of Reactions: Methazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiol groups.
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, ferric chloride as a catalyst.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological properties and metabolic pathways .
Aplicaciones Científicas De Investigación
Methazolamide-d3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of methazolamide in the body.
Biological Research: Investigates the effects of carbonic anhydrase inhibition on cellular processes.
Medical Research: Explores potential therapeutic applications in conditions like glaucoma, sepsis, and ankylosing spondylitis
Industrial Applications: Utilized in the development of new drugs and therapeutic agents targeting carbonic anhydrase.
Mecanismo De Acción
Methazolamide-d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition decreases the production of bicarbonate ions, leading to reduced secretion of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the carbonic anhydrase enzymes present in the ciliary processes of the eye .
Comparación Con Compuestos Similares
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.
Brinzolamide: Similar to dorzolamide, used in the treatment of elevated intraocular pressure.
Uniqueness of Methazolamide-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to acetazolamide, this compound requires a lower dose and has a longer half-life, making it more effective in certain therapeutic applications .
Propiedades
Número CAS |
1795133-31-1 |
|---|---|
Fórmula molecular |
C5H8N4O3S2 |
Peso molecular |
239.282 |
Nombre IUPAC |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
Clave InChI |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Sinónimos |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

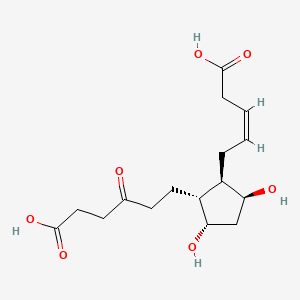
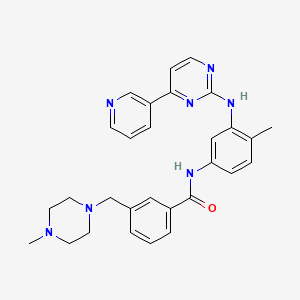
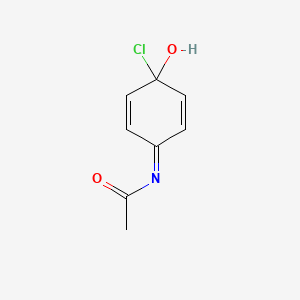
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)
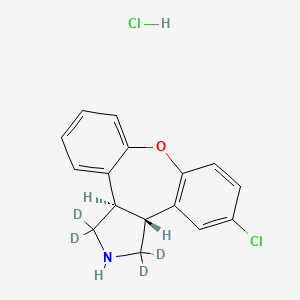
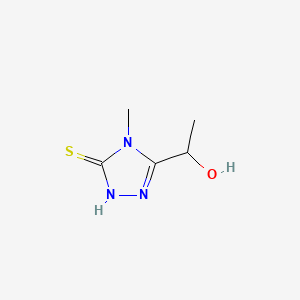
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
